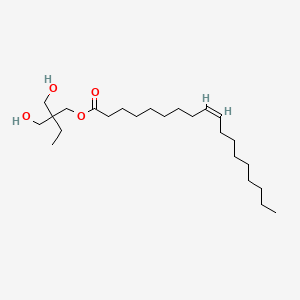

Trimethylolpropane monooleate

Vue d'ensemble

Description

Trimethylolpropane monooleate is an ester derived from the reaction between trimethylolpropane and oleic acid. This compound is known for its excellent lubricating properties and is widely used in the formulation of biolubricants. Its unique structure, which includes both hydrophilic and hydrophobic components, makes it suitable for various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylolpropane monooleate is typically synthesized through the esterification of trimethylolpropane with oleic acid. The reaction is catalyzed by acids such as sulfuric acid or methanesulfonic acid. The process involves heating the reactants to around 60°C and maintaining the reaction for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often employs a reactive distillation system. This method enhances the esterification reaction and allows for the continuous removal of water, which drives the reaction to completion. The use of environmentally friendly catalysts, such as methanesulfonic acid, is preferred to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylolpropane monooleate primarily undergoes esterification and transesterification reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Catalyzed by acids like sulfuric acid or methanesulfonic acid, typically at 60°C.

Transesterification: Catalyzed by enzymes such as Lipoprime 50T, often conducted at ambient pressure and temperatures around 60°C.

Major Products: The primary product of these reactions is this compound itself. depending on the reaction conditions, other esters such as trimethylolpropane dioleate and trimethylolpropane trioleate can also be formed .

Applications De Recherche Scientifique

Biolubricants

One of the most significant applications of TMPMO is in the formulation of biolubricants . These lubricants are derived from renewable resources and are designed to meet stringent environmental standards. The key benefits of using TMPMO in biolubricants include:

- Biodegradability : TMPMO is highly biodegradable, making it an environmentally friendly alternative to conventional petroleum-based lubricants .

- Low Toxicity : It exhibits low toxicity levels, which is essential for applications in sensitive environments such as food processing and agriculture .

- Enhanced Performance : TMPMO-based lubricants demonstrate superior lubricating properties, reducing friction and wear in mechanical systems .

Table 1: Properties of TMPMO-based Biolubricants

| Property | Value |

|---|---|

| Viscosity Index | 154 - 221 (varies by formulation) |

| Flash Point | 320°C |

| Pour Point | -10°C |

| Biodegradability Rate | High |

Hydraulic Fluids

TMPMO is also investigated for its potential use in biodegradable hydraulic fluids . The unique structure of TMPMO allows it to perform well under high-pressure conditions while maintaining environmental safety standards. Studies have shown that TMPMO can effectively replace conventional hydraulic fluids without compromising performance .

Medical Applications

While not directly utilized in medical settings, the biocompatibility of TMPMO makes it a candidate for further research into applications such as drug delivery systems and as a lubricant in medical devices. Its non-toxic nature positions it favorably for potential use in areas where human contact is inevitable .

Industrial Applications

In industrial settings, TMPMO is employed in various formulations requiring high lubrication efficiency and low environmental impact:

- Metalworking Fluids : TMPMO enhances the performance of metalworking fluids by improving lubrication during machining processes .

- Food-grade Lubricants : Due to its safety profile, TMPMO is suitable for food-grade lubricants used in food processing machinery .

- Engine Oils and Drilling Fluids : Research indicates that TMPMO can be formulated into high-performance engine oils and drilling fluids, offering excellent lubrication properties while being environmentally friendly .

Case Study 1: Biolubricant Development

A study conducted by Kamarudin et al. (2020) explored the production of TMP esters from non-edible oils like waste cooking oil. The resulting biolubricants met ISO VG46 standards, demonstrating that TMP esters can effectively replace traditional lubricants while being environmentally sustainable .

Case Study 2: Food-grade Lubricant Formulation

Research highlighted by Bahadi et al. (2019) focused on formulating food-grade lubricants using TMP esters derived from palm kernel oil. The study found that these formulations maintained high viscosity indices and thermal stability, making them suitable for food processing applications .

Mécanisme D'action

The mechanism by which trimethylolpropane monooleate exerts its effects is primarily through its lubricating properties. The ester linkage in its structure provides a stable and slippery surface, reducing friction between moving parts. The hydrophilic trimethylolpropane moiety and the hydrophobic oleate moiety allow it to interact with both polar and non-polar surfaces, enhancing its lubricating efficiency .

Comparaison Avec Des Composés Similaires

- Trimethylolpropane dioleate

- Trimethylolpropane trioleate

- Pentaerythritol tetraoleate

- Neopentyl glycol dioleate

Comparison: Trimethylolpropane monooleate is unique due to its balanced hydrophilic and hydrophobic properties, making it highly effective as a lubricant. Compared to trimethylolpropane dioleate and trimethylolpropane trioleate, it offers a better viscosity index and lower volatility, which are crucial for high-performance lubricants . Pentaerythritol tetraoleate and neopentyl glycol dioleate, while also effective, do not provide the same level of biodegradability and environmental friendliness as this compound .

Activité Biologique

Trimethylolpropane monooleate (TMPMO) is a polyol ester derived from the esterification of trimethylolpropane with oleic acid. This compound has garnered attention due to its potential applications in various fields, including biolubricants, pharmaceuticals, and food-grade products. This article explores the biological activity of TMPMO, focusing on its toxicity, biodegradability, and potential therapeutic applications.

This compound has the chemical formula . It consists of a trimethylolpropane backbone with one oleic acid chain attached, making it a monoester. This structure contributes to its unique physical and chemical properties, including its lubricity and biodegradability.

Toxicity Profile

The toxicity of TMPMO has been evaluated through various studies. The following table summarizes key findings related to its acute toxicity:

| Organism | Route of Administration | LD50 (mg/kg) | Comments |

|---|---|---|---|

| Rat | Oral | >2500 | Non-toxic at high doses |

| Mouse | Oral | >2500 | Non-toxic at high doses |

| Guinea Pig | Dermal | >500 | Non-toxic at high doses |

These results indicate that TMPMO exhibits low acute toxicity across multiple species. The high LD50 values suggest that it is relatively safe for use in various applications.

Biodegradability

TMPMO is recognized for its excellent biodegradability, making it an attractive option for environmentally friendly products. Research indicates that TMPMO can be broken down by microbial action in natural environments, leading to minimal ecological impact. A study highlighted that TMPMO-based biolubricants showed significant degradation over time when exposed to microbial cultures, further supporting its suitability as a sustainable alternative to petroleum-based lubricants .

1. Biolubricant Development

A notable application of TMPMO is in the formulation of biolubricants. These lubricants are derived from renewable resources and offer lower toxicity compared to traditional lubricants. Research demonstrated that TMPMO-based lubricants maintained performance standards while being biodegradable, thus aligning with global sustainability goals .

2. Pharmaceutical Applications

In pharmaceutical contexts, TMPMO has been explored as a potential excipient due to its favorable safety profile and compatibility with various active ingredients. Studies have shown that TMPMO can enhance the solubility and bioavailability of certain drugs, making it a valuable component in drug formulation .

Research Findings

Recent studies have further elucidated the biological activity of TMPMO:

- Biocompatibility : Research indicated that TMPMO does not induce significant inflammatory responses when tested in vitro with human cell lines. This suggests its potential use in medical applications where biocompatibility is crucial .

- Effect on Cellular Processes : In vitro studies revealed that TMPMO may influence cellular processes such as lipid metabolism and membrane fluidity, which could have implications for its use in dietary supplements and functional foods .

Propriétés

IUPAC Name |

2,2-bis(hydroxymethyl)butyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h11-12,25-26H,3-10,13-22H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZOXQOFCQKLFT-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028970 | |

| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4813-60-9, 70024-57-6 | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4813-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)butyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20B7T966O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.